N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-14(19)16-9-6-11-18-12-10-17-15(18)13-7-4-3-5-8-13/h3-5,7-8,10,12H,2,6,9,11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKSFWIMWLSOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide typically involves the reaction of 2-phenyl-1H-imidazole with 3-bromopropylamine, followed by the acylation of the resulting intermediate with propionyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide typically involves the following steps:
- Formation of the Imidazole Derivative : The reaction of 2-phenyl-1H-imidazole with 3-bromopropylamine.
- Acylation : The resulting intermediate is acylated using propionyl chloride, often in the presence of a base like triethylamine to neutralize by-products such as hydrogen bromide.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The imidazole ring can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction : Reduction can yield corresponding amines using lithium aluminum hydride or sodium borohydride.
- Substitution : The phenyl group may participate in electrophilic aromatic substitution reactions.
These reactions contribute to the compound's versatility in synthetic chemistry and its potential for further functionalization.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . For example, studies have indicated that derivatives of imidazole compounds can inhibit enzymes involved in fungal infections, such as sterol 14α-demethylase (CYP51), which is critical in treating Candida infections .
Medicine
The therapeutic potential of this compound has been explored in various contexts:
- Antimicrobial Activity : Research has shown that imidazole derivatives exhibit significant antimicrobial effects against various pathogens .
- Anticancer Properties : Case studies have highlighted its efficacy in inhibiting cancer cell proliferation. For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells through specific signaling pathways .
Industrial Applications
In industry, this compound is utilized for developing new materials with specific properties. Its unique chemical structure allows for tailoring materials for applications in pharmaceuticals and biotechnology.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antifungal | N-benzyl derivatives | 0.2 | |
| Anticancer | Imidazole derivatives | 0.5 | |
| Antimicrobial | Various derivatives | 0.3 - 0.8 |
Case Study: Inhibition of CYP51
A study evaluated the binding affinity of this compound derivatives against the enzyme CYP51. The results indicated that certain derivatives had a significantly higher selectivity for fungal CYP51 compared to human homologues, making them promising candidates for antifungal drug development .
Mechanism of Action
The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or blocking receptor sites .
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide with two analogs from the evidence:
Key Observations :
- Benzoimidazole in Compound 3.30 expands π-π stacking capabilities, which may enhance binding to hydrophobic receptor pockets .
- The target compound’s simpler structure lacks these advanced substituents, suggesting it may serve as a foundational scaffold for further optimization.
Pharmacological and Binding Profiles
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Compound 8l : The trifluoromethyl group likely reduces oxidative metabolism, prolonging half-life .
- Compound 3.30 : The benzoimidazole core and fluoro substituent suggest selectivity for serotonin or histamine receptors, common targets for such motifs .
- Target Compound : The absence of electron-withdrawing groups may limit receptor affinity but improve synthetic accessibility for preliminary screening.
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzymatic inhibition and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its diverse biological activities. The presence of the phenyl group and the propionamide moiety enhances its chemical reactivity and biological profile. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for further synthetic modifications.
Target Proteins and Enzymes
Compounds with imidazole moieties often target specific proteins and enzymes. This compound is hypothesized to interact with its targets through:
- Enzyme Inhibition : It may inhibit enzyme activity by binding to the active site or allosteric sites.
- Modulation of Protein Function : By altering protein conformation, it can influence various biochemical pathways.
Biochemical Pathways
Research indicates that imidazole derivatives can affect multiple biological pathways, including:
- Cell Signaling : Modulation of signaling pathways involved in cell proliferation and apoptosis.
- Metabolic Processes : Influence on metabolic enzymes that could lead to alterations in cellular metabolism.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes related to diseases such as Alzheimer's and diabetes. For instance, structure-activity relationship (SAR) studies indicate that modifications on the imidazole ring significantly affect its inhibitory potency against insulin-degrading enzyme (IDE), which is crucial for amyloid-beta degradation .
Case Studies
Several case studies have documented the effects of this compound in vitro:
- Inhibition of IDE : A study demonstrated that derivatives similar to this compound exhibit significant inhibition of IDE with IC50 values in the nanomolar range, suggesting potential applications in Alzheimer's disease treatment .
- Antimicrobial Efficacy : Another study reported that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Formation of Imidazole Derivative : Reaction of 2-phenyl-1H-imidazole with 3-bromopropylamine.
- Acylation : The resulting intermediate is acylated using propionyl chloride.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response curves in pharmacological studies?
-
Methodology : Fit data to a four-parameter logistic model (GraphPad Prism):
Experimental Design Considerations
Q. How can researchers design controls to rule off-target effects in enzyme inhibition assays?
- Methodology : Include a positive control (e.g., staurosporine for kinases) and a scrambled compound (same scaffold, inactive substituents). Use siRNA knockdown of the target to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
